3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl acetate
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Overview
Description
The compound “3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl acetate” is a complex organic molecule that contains a benzothiazole moiety . Benzothiazoles are heterocyclic compounds with a wide range of pharmaceutical and biological activities . They have been used in the design and development of various drugs .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A number of substituted 2-amino benzothiazoles, 2-amino-5-[(E)-phenyl diazenyl] benzoic acid, and 2-phenyl-4H benzo[d] [1,3] oxazin-4-one were synthesized as the precursor substrates .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is corroborated on the basis of IR, 1 H NMR, Mass, and elemental analysis data . The benzothiazole ring system has been consistently regarded as a promising privileged structural icon owing to its pharmacodynamic versatility in many of its synthetic derivatives .Chemical Reactions Analysis
Benzothiazole compounds undergo various chemical reactions. For instance, a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles . Iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit significant activity againstMycobacterium tuberculosis . Therefore, it’s plausible that this compound may also target similar bacterial species.
Mode of Action
tuberculosis . The compound may interact with its targets, leading to changes that inhibit the growth or survival of the bacteria.
Biochemical Pathways
Given the potential anti-tubercular activity of benzothiazole derivatives , it’s plausible that this compound may interfere with essential biochemical pathways in M. tuberculosis, leading to downstream effects that inhibit the bacteria’s growth or survival.
Result of Action
Given the potential anti-tubercular activity of benzothiazole derivatives , it’s plausible that this compound may lead to molecular and cellular changes that inhibit the growth or survival of M. tuberculosis.
Safety and Hazards
The safety data sheet for a related compound, 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
The development of synthetic processes for benzothiazole compounds is one of the most significant problems facing researchers . The future development trend and prospect of the synthesis of benzothiazoles were anticipated . The synthesis of benzothiazole derivatives related to green chemistry from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials were provided .
Biochemical Analysis
Biochemical Properties
The 3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl acetate interacts with various enzymes and proteins. It has been found to manifest profound antimicrobial activity
Cellular Effects
It is known to have antimicrobial properties , suggesting that it may influence cell function in bacteria. Its impact on cell signaling pathways, gene expression, and cellular metabolism in various types of cells is yet to be explored.
Molecular Mechanism
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxochromen-7-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO4S/c1-10-17(19-20-14-5-3-4-6-16(14)25-19)18(22)13-8-7-12(24-11(2)21)9-15(13)23-10/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGPFBIRJVPAGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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